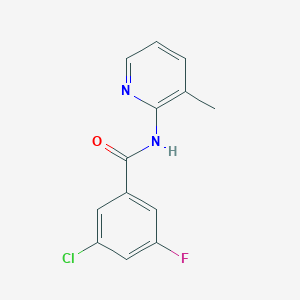
3-chloro-5-fluoro-N-(3-methylpyridin-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-5-fluoro-N-(3-methylpyridin-2-yl)benzamide is a chemical compound that belongs to the class of substituted benzamides. This compound is characterized by the presence of a chloro group at the 3-position, a fluoro group at the 5-position, and a 3-methylpyridin-2-yl group attached to the nitrogen atom of the benzamide structure. The unique combination of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-fluoro-N-(3-methylpyridin-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 3-chloro-5-fluorobenzonitrile, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Amide Formation: The amine is then reacted with 3-methyl-2-pyridinecarboxylic acid chloride in the presence of a base, such as triethylamine, to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-chloro-5-fluoro-N-(3-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the amide functional group.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
科学研究应用
3-chloro-5-fluoro-N-(3-methylpyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and neurodegenerative diseases.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
作用机制
The mechanism of action of 3-chloro-5-fluoro-N-(3-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.
相似化合物的比较
Similar Compounds
3-chloro-5-fluoro-N-(2-methylpyridin-3-yl)benzamide: Similar structure but with a different position of the methyl group on the pyridine ring.
3-chloro-5-fluoro-N-(3-ethylpyridin-2-yl)benzamide: Similar structure but with an ethyl group instead of a methyl group on the pyridine ring.
3-chloro-5-fluoro-N-(3-methylpyridin-4-yl)benzamide: Similar structure but with a different position of the pyridine ring attachment.
Uniqueness
The uniqueness of 3-chloro-5-fluoro-N-(3-methylpyridin-2-yl)benzamide lies in its specific combination of substituents, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C13H10ClFN2O |
|---|---|
分子量 |
264.68 g/mol |
IUPAC 名称 |
3-chloro-5-fluoro-N-(3-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H10ClFN2O/c1-8-3-2-4-16-12(8)17-13(18)9-5-10(14)7-11(15)6-9/h2-7H,1H3,(H,16,17,18) |
InChI 键 |
RTNCDJHONVZMAV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=CC(=C2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-7-fluoroquinazoline](/img/structure/B15116865.png)
![2-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B15116868.png)
![3-[4-(But-3-en-1-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B15116870.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15116879.png)
![N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B15116880.png)
![N-(1-{1-[2-(2,4-dichlorophenoxy)acetyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B15116883.png)
![3-({4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B15116886.png)
![3-Fluoro-5-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]pyridine](/img/structure/B15116891.png)
![6-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15116893.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]ethan-1-one](/img/structure/B15116901.png)
![1-(1-methyl-1H-pyrazole-5-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15116915.png)
![2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B15116921.png)
acetic acid](/img/structure/B15116943.png)
![2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]ethane-1-sulfonamide](/img/structure/B15116947.png)
